An In-depth Technical Guide to 4-Chloro-2-methylquinoline-7-carboxylic acid
An In-depth Technical Guide to 4-Chloro-2-methylquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Chloro-2-methylquinoline-7-carboxylic acid (CAS No. 1150618-20-4), a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document synthesizes foundational knowledge from the broader class of quinoline carboxylic acids to offer predictive insights into its structural features, physicochemical properties, potential synthetic pathways, reactivity, and promising applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, experience-driven perspectives on its handling and utilization in a research and development context.
Molecular Structure and Physicochemical Identity
4-Chloro-2-methylquinoline-7-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds that are integral to numerous pharmacologically active agents.[1] The core of this molecule is a quinoline bicyclic system, which is substituted with a chlorine atom at the C4 position, a methyl group at the C2 position, and a carboxylic acid group at the C7 position.
The precise arrangement of these functional groups is critical to the molecule's chemical behavior and biological activity. The electron-withdrawing nature of the chlorine atom at the C4-position and the carboxylic acid at the C7-position influences the electron density of the quinoline ring system, while the methyl group at the C2-position can impact steric interactions and metabolic stability.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-2-methylquinoline-7-carboxylic acid | [2] |
| CAS Number | 1150618-20-4 | [3][4][5] |
| Molecular Formula | C11H8ClNO2 | [3] |
| Molecular Weight | 221.64 g/mol | [3] |
| Canonical SMILES | Cc1cc(Cl)c2ccc(cc2n1)C(O)=O | [3] |
Predicted Physicochemical Properties
While experimental data for this specific isomer is not widely published, computational models provide valuable estimations of its properties. These predictions are useful for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Notes |
| pKa (acidic) | ~4-5 | The carboxylic acid group is the primary acidic proton. |
| XLogP3 | ~3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[6] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 3 | The nitrogen in the quinoline ring and the two oxygen atoms of the carboxylic acid. |
Synthesis and Purification
Proposed Synthetic Workflow: A Gould-Jacobs Approach
The Gould-Jacobs reaction is a robust method for synthesizing quinolines from anilines and ethoxymethylenemalonic esters. A potential adaptation for the synthesis of the target molecule is outlined below. This proposed pathway provides a logical starting point for experimental validation.
Caption: Proposed Gould-Jacobs synthesis pathway.
Step-by-Step Experimental Protocol (Hypothetical)
Disclaimer: This protocol is illustrative and based on general procedures for similar compounds.[7] Optimization and safety assessments are crucial before implementation.
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Condensation: 3-Amino-4-chlorobenzoic acid is reacted with diethyl (ethoxymethylene)malonate. This reaction is typically carried out neat or in a high-boiling solvent and heated to drive off the ethanol byproduct.
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Cyclization: The resulting intermediate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C to induce thermal cyclization.[7] This step forms the quinoline ring system.
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Saponification and Decarboxylation: The cyclized product, a diester, is then saponified using a strong base like sodium hydroxide, followed by acidification to yield the corresponding diacid. Gentle heating can then effect decarboxylation to yield 4-hydroxy-2-methylquinoline-7-carboxylic acid.
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Chlorination: The 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position.[8]
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Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, or by column chromatography on silica gel.
Chemical Reactivity and Derivative Synthesis
The reactivity of 4-Chloro-2-methylquinoline-7-carboxylic acid is dictated by its three key functional groups: the chloro group, the carboxylic acid, and the quinoline core.
Nucleophilic Aromatic Substitution at the C4 Position
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. This is a key reaction for generating a diverse library of derivatives.
Caption: Key reactivity pathways for derivative synthesis.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the C7 position can undergo standard transformations:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
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Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, EDC) followed by treatment with a primary or secondary amine will produce amides.
These reactions are fundamental in drug discovery for modifying the pharmacokinetic properties of a lead compound.
Potential Applications in Research and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of 4-Chloro-2-methylquinoline-7-carboxylic acid suggests several promising avenues for investigation.
As a Scaffold in Drug Discovery
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Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various kinases. The core structure of this molecule could serve as a starting point for the development of novel kinase inhibitors.
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Antimicrobial Agents: The quinoline ring is a key component of several antibacterial and antimalarial drugs.[1] The presence of the chlorine atom and carboxylic acid offers handles for modification to optimize antimicrobial activity and selectivity. Recent research has highlighted the antimicrobial potential of hydroxyquinoline derivatives, which could be synthesized from this chlorinated precursor.[9]
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Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups in drug design, allowing for the fine-tuning of a molecule's properties to improve efficacy and reduce off-target effects.[10][11]
In Materials Science
The rigid, aromatic structure of the quinoline core, combined with the potential for derivatization, makes this compound a candidate for the synthesis of novel organic materials with interesting photophysical or electronic properties.
Safety and Handling
While specific toxicity data for 4-Chloro-2-methylquinoline-7-carboxylic acid is not available, related chloro-substituted quinolines are classified as irritants.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Chloro-2-methylquinoline-7-carboxylic acid represents a promising, yet underexplored, building block for chemical synthesis. Its structure combines the pharmacologically significant quinoline core with versatile functional groups that allow for a wide range of chemical modifications. This guide provides a foundational understanding of its structure, predicted properties, and potential reactivity, offering a solid starting point for researchers to explore its utility in drug discovery and materials science. Further experimental work is needed to fully characterize this compound and unlock its full potential.
References
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PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. Available from: [Link]
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Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
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Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]
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